molecular formula C8H7N3O3S B1597179 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid CAS No. 263385-59-7

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid

Cat. No. B1597179
M. Wt: 225.23 g/mol
InChI Key: FEZZINWSOIDPDN-UHFFFAOYSA-N
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Description

“3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C8H7N3O3S and a molecular weight of 225.22 . It contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The thiadiazole nucleus is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . This structure allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

1. Synthesis of Antineoplastic Agents

The compound 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid and its derivatives have been explored for their potential as antineoplastic agents. One study focused on the synthesis of various derivatives of 1,2,3-thiadiazole-4-carboxylic acid, which is structurally related to the compound , demonstrating its potential application in cancer treatment (Looker & Wilson, 1965).

2. Reactions with Selected Bases

The reactions of derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with various bases have been studied, which is relevant to understanding the chemical behavior of similar compounds such as 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid. These studies are crucial for developing new synthetic pathways and applications in medicinal chemistry (Remizov, Pevzner, & Petrov, 2019).

3. Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds using 5-methyl isoxazole-3-carboxylic acid, a compound structurally related to the one , opens avenues for the development of various pharmaceuticals and organic materials. This includes the creation of complex molecules with potential biological activity (Vaarla & Vedula, 2016).

4. Antimicrobial Activity Screening

Derivatives of thiadiazole, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been synthesized and evaluated for their in vitro antimicrobial activity. This implies potential applications of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid in developing new antimicrobial agents, particularly against Gram-positive bacteria (Paruch et al., 2021).

5. Synthesis of Biologically Active Compounds

The synthesis of 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are structurally similar to the compound , has been carried out with the aim of creating potential biologically active compounds. This research underscores the utility of such compounds in the synthesis of new therapeutic agents (Hlazunova, Panasenko, & Knysh, 2020).

Future Directions

Thiadiazole derivatives have been recognized as pharmacologically significant scaffolds due to their broad and potent activity . Future research could focus on exploring the potential applications of “3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid” in various therapeutic areas.

properties

IUPAC Name

3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-3-5(8(12)13)6(14-10-3)7-4(2)9-11-15-7/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZZINWSOIDPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380157
Record name 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid

CAS RN

263385-59-7
Record name 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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